4-Methyl-5-nitrohexan-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
65199-73-7 |
|---|---|
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
4-methyl-5-nitrohexan-2-one |
InChI |
InChI=1S/C7H13NO3/c1-5(4-6(2)9)7(3)8(10)11/h5,7H,4H2,1-3H3 |
InChI Key |
OVFVVZLPEOPFFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C)C(C)[N+](=O)[O-] |
Origin of Product |
United States |
Reactivity and Comprehensive Chemical Transformations of 4 Methyl 5 Nitrohexan 2 One
Nucleophilic Reactivity of the α-Nitroketone Moiety
The carbon atom positioned between the carbonyl and the nitro group (the α-carbon) in 4-Methyl-5-nitrohexan-2-one is flanked by two strong electron-withdrawing groups. This structural arrangement renders the α-hydrogen acidic, facilitating its removal by a base to form a resonance-stabilized carbanion, also known as a nitronate ion. This nucleophilic center is central to a variety of important chemical transformations.
Mechanistic Pathways in Michael Addition Reactions
The Michael addition, a cornerstone of carbon-carbon bond formation, involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. organic-chemistry.org In the case of this compound, its corresponding nitronate ion serves as an effective Michael donor. The reaction is thermodynamically controlled and proceeds via the following mechanistic steps: sctunisie.org
Deprotonation: A base abstracts the acidic α-proton from this compound to generate a resonance-stabilized nitronate anion.
Nucleophilic Attack: The nitronate anion then attacks the β-carbon of an activated olefin (the Michael acceptor), such as an α,β-unsaturated ketone or ester. organic-chemistry.org
Protonation: The resulting enolate intermediate is subsequently protonated to yield the final 1,4-addition product. encyclopedia.pub
The synergistic electron-withdrawing effects of the adjacent ketone and nitro groups in this compound enhance the stability of the intermediate carbanion, making it a potent nucleophile for these reactions. researchgate.net
| Step | Description | Key Intermediates |
| 1 | Base-mediated removal of the acidic α-proton. | Nitronate anion of this compound |
| 2 | 1,4-conjugate addition to an α,β-unsaturated carbonyl. | Enolate intermediate |
| 3 | Protonation of the enolate. | Final Michael adduct |
Mannich-Type Reactions and Derivative Formation
The Mannich reaction is a three-component condensation that typically involves an active hydrogen compound, an aldehyde (like formaldehyde), and a primary or secondary amine. derpharmachemica.com A variation of this, the nitro-Mannich reaction (also known as the aza-Henry reaction), utilizes a nitroalkane as the active hydrogen component which adds to an imine. wikipedia.org
In this context, this compound can act as the nucleophilic nitroalkane. The reaction pathway is as follows:
Imine Formation: The aldehyde and amine react to form an electrophilic iminium ion in situ.
Nucleophilic Addition: The nitronate of this compound, formed under basic conditions, attacks the iminium ion.
Product Formation: This addition results in the formation of a β-nitroamine derivative, specifically a γ-nitro-β-amino ketone. wikipedia.org
These products are valuable synthetic intermediates, as the nitro group can be further transformed into other functionalities, such as amines or carbonyls. wikipedia.org
Inverse Electron-Demand Diels-Alder Cycloadditions
The Diels-Alder reaction is a powerful tool for constructing six-membered rings. pressbooks.pub In the inverse electron-demand variant (IEDDA), an electron-poor diene reacts with an electron-rich dienophile. nih.gov While this compound itself is not a diene or dienophile, it can be readily converted into a reactive component for such cycloadditions.
By eliminating the elements of water, this compound can be transformed into the corresponding α,β-unsaturated nitroalkene, 4-methyl-5-nitrohex-3-en-2-one. This nitroalkene is an electron-deficient species and can participate in cycloaddition reactions. While it can act as a dienophile in standard Diels-Alder reactions, its electron-deficient nature also makes it a potential partner in IEDDA reactions, although this is less common for nitroalkenes which typically act as dienophiles. researchgate.netmdpi.com In a hypothetical IEDDA scenario, the nitroalkene derived from this compound would react with an electron-rich diene. This reaction is significant for synthesizing highly functionalized heterocyclic systems. nih.gov
Transformations and Derivatizations of the Nitro Group
The nitro group in this compound is not merely an activating group for the α-carbon; it is also a versatile functional handle that can undergo a range of chemical transformations.
Reductive Conversion to Hydroxylamine and Subsequent Oxidation to Nitroso Functionality (e.g., 5-Methyl-5-nitrosohexan-2-one Formation)
The selective reduction of the nitro group in the presence of a ketone can be challenging. However, certain reagents are known to chemoselectively reduce aliphatic nitro compounds to hydroxylamines. For instance, diborane (B8814927) has been used for this transformation. wikipedia.org The application of such a reagent to this compound would yield 5-hydroxylamino-4-methylhexan-2-one.
| Transformation | Reactant | Reagent (Example) | Product |
| Reduction | This compound | Diborane | 5-Hydroxylamino-4-methylhexan-2-one |
| Oxidation | 5-Hydroxylamino-4-methylhexan-2-one | Controlled Oxidizing Agent | 5-Methyl-5-nitrosohexan-2-one |
Applications of the Nef Reaction for Carbonyl Compound Generation
The Nef reaction is a classic and highly useful method for converting a primary or secondary nitroalkane into the corresponding aldehyde or ketone. organic-chemistry.org This reaction proceeds via the hydrolysis of a nitronate salt under strongly acidic conditions. wikipedia.org For this compound, a secondary nitro compound, the Nef reaction provides a route to a dicarbonyl compound.
The mechanism involves two key stages: organic-chemistry.orgchemeurope.com
Nitronate Formation: Treatment of this compound with a base generates the corresponding nitronate salt.
Acid Hydrolysis: The pre-formed nitronate salt is then added to a strong aqueous acid (e.g., H₂SO₄, pH < 1). The nitronate is protonated to a nitronic acid, which upon further protonation and nucleophilic attack by water, ultimately decomposes to the ketone and nitrous oxide. wikipedia.org
Intramolecular Reductive Amination for Cyclized Products
The presence of both a nitro group and a ketone within the same molecule sets the stage for intramolecular cyclization reactions. One such powerful transformation is intramolecular reductive amination. This process typically involves the reduction of the nitro group to a primary amine, which can then react in situ with the ketone carbonyl to form a cyclic imine. Subsequent reduction of the imine intermediate yields a saturated heterocyclic product. wikipedia.org
Reduction of Nitro Group: The nitro group is first reduced to a primary amine, forming the intermediate 5-amino-4-methylhexan-2-one. This reduction can be achieved using various reagents, such as catalytic hydrogenation (e.g., H₂, Pd/C) or metal hydrides.
Intramolecular Condensation: The newly formed amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This is followed by dehydration to form a cyclic imine intermediate. Depending on which α-carbon of the ketone is involved, five- or six-membered rings could potentially form, though the formation of a five-membered ring (a pyrrolidine (B122466) derivative) is generally favored.
Reduction of Cyclic Imine: The cyclic imine is then reduced to the final saturated heterocyclic product. Often, the reducing agent for the nitro group can also accomplish this second reduction in a one-pot procedure. masterorganicchemistry.com Common reducing agents for this step include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are particularly effective under the mildly acidic conditions that favor imine formation. masterorganicchemistry.com
This strategy provides an efficient route to substituted pyrrolidine rings, which are common structural motifs in pharmaceuticals and natural products. The specific product from this compound would be a polysubstituted pyrrolidine, with the exact stereochemistry depending on the reaction conditions and catalysts used. researchgate.net
| Step | Reactant | Intermediate(s) | Product |
| 1 | This compound | 5-Amino-4-methylhexan-2-one | - |
| 2 | 5-Amino-4-methylhexan-2-one | Cyclic Imine (Pyrroline derivative) | - |
| 3 | Cyclic Imine | - | 2,4-Dimethyl-5-propylpyrrolidine |
Chemical Modifications of the Ketone Functionality
The ketone group in this compound is a key site for various chemical modifications, allowing for the introduction of new functional groups or protection during multi-step syntheses.
In complex syntheses where the ketone might interfere with reactions targeting other parts of the molecule (such as the nitro group), it can be temporarily protected. Ketalization is a common and effective strategy for this purpose. The ketone is converted to a ketal, which is stable under neutral or basic conditions but can be easily removed by acid-catalyzed hydrolysis to regenerate the ketone.
The reaction involves treating this compound with a diol, typically ethylene (B1197577) glycol, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid, PTSA). The diol adds to the carbonyl carbon, and subsequent elimination of water yields a cyclic ketal.
Ketalization Reaction Scheme
| Reactant | Reagents | Product |
| This compound | Ethylene glycol, Acid catalyst (e.g., PTSA) | 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitrohexane |
The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes and ketones into alkenes. adichemistry.com This reaction offers excellent control over the location of the newly formed double bond. For this compound, the Wittig reaction provides a direct route to synthesize olefins such as 2,5-dimethyl-5-nitro-hex-1-ene. wikipedia.org
The reaction employs a phosphorus ylide, known as a Wittig reagent, which is typically prepared by treating a phosphonium (B103445) salt with a strong base. nrochemistry.com For the synthesis of a terminal alkene, methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) is used. The nucleophilic carbon of the ylide attacks the carbonyl carbon of the ketone, leading to a four-membered ring intermediate called an oxaphosphetane. organic-chemistry.orgmasterorganicchemistry.com This intermediate rapidly collapses to form the desired alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. adichemistry.com
Wittig Reaction for Olefin Synthesis
| Ketone Substrate | Wittig Reagent | Alkene Product | Byproduct |
| This compound | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 2,5-Dimethyl-5-nitro-hex-1-ene | Triphenylphosphine oxide (Ph₃P=O) |
α-Functionalization Reactions, Including Arylations and Halogenations
The protons on the carbons adjacent to the ketone carbonyl (α-protons) are acidic and can be removed by a base to form an enolate. This enolate is a potent nucleophile and serves as a key intermediate for introducing various functional groups at the α-position.
α-Arylations: The introduction of an aryl group at the α-position of a ketone is a valuable C-C bond-forming reaction. For a nitroketone like this compound, this can be achieved through several methods.
Transition-Metal-Free Arylation: One approach involves the reaction of the ketone's enolate with a diaryliodonium salt. rsc.orgnih.gov This method avoids the use of transition metal catalysts and can efficiently generate tertiary α-aryl, α-nitro ketones. rsc.org
Palladium-Catalyzed Arylation: Alternatively, palladium catalysts can be used to couple the ketone enolate with aryl halides or nitroarenes. organic-chemistry.orgacs.org The use of specific ligands, such as BrettPhos, has been shown to be crucial for high efficiency in these reactions. acs.org
α-Halogenations: Halogens can be selectively introduced at the α-position under either acidic or basic conditions, with the choice of conditions dictating the regioselectivity. wikipedia.org
Acid-Catalyzed Halogenation: In the presence of an acid catalyst, the ketone forms an enol intermediate. This enol then attacks the halogen (Cl₂, Br₂, or I₂). For an unsymmetrical ketone like this compound, this reaction preferentially occurs at the more substituted α-carbon, yielding 3-halo-4-methyl-5-nitrohexan-2-one. The reaction typically stops after a single halogenation because the electron-withdrawing halogen atom deactivates the product towards further enolization. wikipedia.orgyoutube.com
Base-Promoted Halogenation: Under basic conditions, an enolate is formed, which is more reactive than an enol. Halogenation occurs preferentially at the less sterically hindered α-carbon, which is the methyl group in this case. libretexts.org The resulting α-halo ketone is more acidic than the starting material, leading to rapid subsequent halogenations until a trihalomethyl ketone is formed. libretexts.orgyoutube.com This intermediate can then undergo the haloform reaction, where the C-C bond is cleaved by a hydroxide (B78521) ion to produce a carboxylate and a haloform (e.g., chloroform, bromoform, or iodoform). libretexts.org
Summary of α-Functionalization Reactions
| Reaction Type | Conditions | Key Intermediate | Primary Product |
| Arylation | Base, Diaryliodonium salt | Enolate | 3-Aryl-4-methyl-5-nitrohexan-2-one |
| Arylation | Pd catalyst, Base, Aryl halide | Enolate | 3-Aryl-4-methyl-5-nitrohexan-2-one |
| Halogenation | Acid (e.g., CH₃COOH), X₂ | Enol | 3-Halo-4-methyl-5-nitrohexan-2-one |
| Halogenation | Base (e.g., NaOH), X₂ | Enolate | 1,1,1-Trihalo-4-methyl-5-nitrohexan-2-one (leads to Haloform Reaction) |
1,3-Dipolar Cycloaddition Pathways Involving Nitronate and Nitrile Oxide Intermediates
The nitroalkane functionality is a precursor to powerful 1,3-dipoles, which can participate in [3+2] cycloaddition reactions to construct five-membered heterocyclic rings. nih.govwikipedia.org This is a highly valuable transformation for generating molecular complexity.
Nitronate Intermediates: In the presence of a base, the proton α to the nitro group can be removed to form a nitronate ion. This nitronate is a 1,3-dipole and can react with various dipolarophiles (e.g., alkenes, alkynes). researchgate.netnih.gov The reaction of the nitronate derived from this compound with an alkene would lead to the formation of a substituted isoxazolidine (B1194047) ring. These cyclic nitronates are useful intermediates in the synthesis of complex nitrogen-containing molecules. researchgate.netmdpi.com
Nitrile Oxide Intermediates: Primary and secondary nitroalkanes can be converted into highly reactive nitrile oxides. A common method for this transformation is dehydration using reagents like phenyl isocyanate. chemtube3d.com The resulting nitrile oxide is a linear 1,3-dipole that readily undergoes cycloaddition with π-systems. chemtube3d.com
Reaction with an alkene yields a 2-isoxazoline. nih.gov
Reaction with an alkyne yields an isoxazole (B147169), which is an aromatic heterocycle. acs.orgyoutube.com
This two-step sequence—conversion of the nitro group to a nitrile oxide followed by in situ cycloaddition—provides a versatile route to a wide range of isoxazole and isoxazoline (B3343090) derivatives, which are prevalent in medicinal chemistry. nih.govacs.org
1,3-Dipolar Cycloaddition Pathways
| 1,3-Dipole Precursor | 1,3-Dipole Intermediate | Dipolarophile | Heterocyclic Product |
| This compound | Nitronate | Alkene (R-CH=CH₂) | Substituted Isoxazolidine |
| This compound | Nitrile Oxide | Alkene (R-CH=CH₂) | Substituted 2-Isoxazoline |
| This compound | Nitrile Oxide | Alkyne (R-C≡CH) | Substituted Isoxazole |
Mechanistic Investigations and Reaction Dynamics of 4 Methyl 5 Nitrohexan 2 One
Detailed Elucidation of Michael Addition Reaction Mechanisms
The formation of 4-Methyl-5-nitrohexan-2-one, a γ-nitro ketone, is classically achieved through a Michael addition reaction. This reaction is a cornerstone of carbon-carbon bond formation, involving the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. msu.edu The synthesis of this compound can be envisioned through two primary disconnection pathways, both adhering to the general principles of the Michael reaction. One common pathway involves the reaction of the enolate of acetone (B3395972) with 4-methyl-1-nitropent-1-ene.
The mechanism proceeds through several distinct steps:
Deprotonation and Nucleophile Formation : In the initial step, a base abstracts an acidic α-hydrogen from the Michael donor. For a donor like 2-nitropropane (B154153), the α-hydrogen is rendered acidic by the powerful electron-withdrawing nitro group, leading to the formation of a resonance-stabilized nitronate anion. doubtnut.comdoubtnut.com This anion serves as the nucleophile (the Michael donor).
Nucleophilic Attack : The resonance-stabilized carbanion then attacks the β-carbon of the α,β-unsaturated carbonyl compound (the Michael acceptor), such as methyl vinyl ketone. This conjugate addition is favored due to the electrophilic nature of the β-carbon, which bears a partial positive charge as shown in resonance structures. nih.gov The attack results in the formation of a new carbon-carbon bond and generates a new enolate intermediate.
Protonation : The final step involves the protonation of the enolate intermediate by a proton source, which is typically the conjugate acid of the base used in the first step or the solvent. This step regenerates the carbonyl group and yields the final 1,5-dicarbonyl or, in this case, γ-nitro ketone product, known as the Michael adduct. msu.edu
The Michael addition is a thermodynamically controlled reaction, favoring the formation of the more stable 1,4-adduct over the 1,2-adduct. researchgate.net The use of resonance-stabilized, "soft" nucleophiles like nitronate anions strongly predisposes the reaction towards this outcome.
Studies on the Kinetics and Thermodynamics of Nitro Group Interconversions
The primary interconversion involving the nitro group in aliphatic compounds like this compound is the tautomerism between the nitro form and the aci-nitro form (or nitronic acid). spcmc.ac.inresearchgate.net This equilibrium is fundamental to the compound's reactivity, as the deprotonation at the α-carbon is a prerequisite for its participation as a nucleophile in reactions like the Michael addition. nih.govwikipedia.org
The α-hydrogen atom is acidic due to the strong electron-withdrawing nature of the adjacent nitro group. doubtnut.com This allows for deprotonation by a base to form a resonance-stabilized nitronate anion. The equilibrium between the nitroalkane and the nitronate is governed by the acidity of the α-proton, expressed by its pKₐ value. Studies on simple nitroalkanes show that methyl substitution decreases the pKₐ, making the compound more acidic. For example, 2-nitropropane is a stronger acid than nitroethane, which is significantly stronger than nitromethane. cdnsciencepub.com This trend is unusual compared to other classes of organic acids like phenols and carboxylic acids. cdnsciencepub.com
The thermodynamics of this ionization have been investigated for several nitroalkanes. The process is characterized by standard Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of ionization.
| Nitroalkane | pKₐ | ΔG°ioniz (kcal/mol) | ΔH°ioniz (kcal/mol) | ΔS°ioniz (cal deg⁻¹ mol⁻¹) |
|---|---|---|---|---|
| Nitromethane | 10.2 | 14.0 | 1.1 | -43.3 |
| Nitroethane | 8.2 | 11.2 | -0.1 | -37.9 |
| 2-Nitropropane | 7.7 | 10.5 | -1.0 | -38.5 |
Table 1: Thermodynamic data for the ionization of simple nitroalkanes in aqueous solution at 298 K. Data sourced from calorimetric measurements and equilibrium constants. cdnsciencepub.com
Kinetically, the reprotonation of the nitronate anion is a classic example of kinetic versus thermodynamic control. spcmc.ac.in Protonation on one of the oxygen atoms is faster (kinetically favored), leading to the transient formation of the aci-nitro tautomer. However, the nitro form is thermodynamically more stable. Therefore, the aci-form will slowly tautomerize back to the more stable nitroalkane, which involves protonation at the α-carbon. spcmc.ac.in The rate-determining step in the conversion from the aci-form back to the nitro-form is the neutralization of the nitronate anion. researchgate.net
Exploration of Free-Radical Pathways in Oxidative Alkylation
Beyond ionic pathways, nitroalkanes can participate in reactions involving free-radical intermediates. The nitronate anion, formed by deprotonating the nitroalkane, is susceptible to one-electron oxidation, which generates an α-nitroalkyl radical. nih.govscispace.com This radical species can then be used in subsequent carbon-carbon bond-forming reactions, representing a form of oxidative alkylation.
A well-documented method for this transformation involves the oxidation of nitronate anions with cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN). scispace.com When this oxidation is performed in the presence of an electron-rich olefin, such as a silyl (B83357) enol ether, an intermolecular addition of the α-nitroalkyl radical occurs. This provides a pathway to functionalized nitro compounds that is distinct from the polar mechanism of the Michael addition.
The proposed mechanism for this free-radical pathway is as follows:
Formation of Nitronate Anion : As in the ionic pathway, the nitroalkane is first deprotonated with a base (e.g., KOH) to form the corresponding nitronate anion.
Single-Electron Transfer (SET) : The nitronate anion is oxidized by a one-electron oxidant like CAN. This single-electron transfer generates a transient α-nitroalkyl radical. scispace.com
Radical Addition : The newly formed α-nitroalkyl radical adds to the electron-rich double bond of a radical acceptor (e.g., a silyl enol ether). This step forms a new carbon-carbon bond and a new radical intermediate.
Oxidation and Product Formation : The resulting radical intermediate is subsequently oxidized by another equivalent of CAN to form a cation, which, after desilylation or workup, affords the final β-nitroketone product. scispace.com
This radical-based approach offers an alternative for C-alkylation that can be highly efficient and avoids issues sometimes associated with the ambident nucleophilic nature of nitronates in ionic reactions, where O-alkylation can be a competing side reaction. scispace.com The generation of radical anions from nitro compounds through single-electron transfer is a key step in these processes. researchgate.netnih.govosti.gov
Diastereoselective and Enantioselective Control in Chemical Transformations
The synthesis of this compound via the Michael addition creates two adjacent stereocenters (at C4 and C5). Consequently, the reaction can potentially produce four stereoisomers (two pairs of enantiomers). Controlling the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry of this transformation is a significant challenge in modern organic synthesis.
Recent advances in organocatalysis have provided powerful tools for achieving high levels of stereocontrol in the Michael addition of ketones or aldehydes to nitroalkenes. nih.gov Chiral bifunctional organocatalysts, such as those based on primary amines and a thiourea (B124793) moiety, have proven particularly effective. researchgate.netmdpi.comnih.gov
The general mechanism for this enantioselective control involves a dual-activation strategy:
Enamine Formation : The chiral primary amine catalyst reacts with the ketone (the Michael donor) to form a chiral enamine intermediate. This enamine is the active nucleophile and its specific geometry is dictated by the chiral scaffold of the catalyst. researchgate.netmdpi.com
Nitroalkene Activation : Simultaneously, the thiourea moiety of the catalyst activates the nitroalkene (the Michael acceptor) by forming double hydrogen bonds with the nitro group. This activation lowers the LUMO of the nitroalkene, making it more electrophilic, and holds it in a specific orientation relative to the catalyst. researchgate.net
Stereocontrolled C-C Bond Formation : The chiral enamine attacks the activated nitroalkene from a sterically preferred face, leading to the formation of the carbon-carbon bond with high stereoselectivity.
Hydrolysis and Catalyst Regeneration : The resulting iminium ion is then hydrolyzed to release the chiral γ-nitro ketone product and regenerate the organocatalyst for the next catalytic cycle.
This methodology allows for the synthesis of γ-nitro ketones with excellent diastereomeric ratios (dr) and high enantiomeric excesses (ee). mdpi.comnih.govacs.org
| Michael Donor | Michael Acceptor | Catalyst Type | Yield (%) | dr (syn:anti) | ee (%) |
|---|---|---|---|---|---|
| Cyclohexanone | trans-β-Nitrostyrene | (R,R)-DPEN-Thiourea | 98 | 95:5 | 98 (syn) |
| Acetone | trans-β-Nitrostyrene | (R,R)-DPEN-Thiourea | 95 | 92:8 | 97 (syn) |
| Propanal | Nitroethylene | Chiral Pyrrolidine (B122466) + Acid | 96 | - | >95 |
| 2-Acetylfuran | (E)-1-nitro-3-phenylprop-1-ene | Dehydroabietic Amine-Thiourea | 98 | >99:1 | >99 (syn) |
| 2-Acetylthiophene | trans-β-Nitrostyrene | Dehydroabietic Amine-Thiourea | 99 | >99:1 | >99 (syn) |
Table 2: Representative examples of organocatalyzed asymmetric Michael additions to form γ-nitro ketones, demonstrating typical yields and stereoselectivities. nih.govmdpi.comacs.org
Advanced Spectroscopic and Structural Characterization of 4 Methyl 5 Nitrohexan 2 One
Comprehensive Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR, including HMQC, HMBC) for Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. A full suite of 1D (¹H, ¹³C) and 2D (HMQC, HMBC) experiments provides a complete picture of the atomic connectivity and chemical environment within 4-Methyl-5-nitrohexan-2-one.
One-dimensional NMR provides the initial overview of the proton and carbon frameworks. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. The ¹³C NMR spectrum, often proton-decoupled, shows a single peak for each unique carbon atom.
For this compound, these techniques would confirm the connectivity between the acetyl group (C1, C2), the aliphatic chain (C3, C4, C5), and the methyl groups at C4 and C5. For instance, an HMBC experiment would show a correlation between the protons of the C1 methyl group and the C2 carbonyl carbon, confirming the ketone functionality. Likewise, correlations between the H4 proton and carbons C3, C5, and the C4-methyl carbon would definitively place the methyl group and establish the backbone sequence.
Table 1: Predicted ¹H and ¹³C NMR Data and Key HMBC Correlations for this compound
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | Key HMBC Correlations (¹H → ¹³C) |
| 1 (CH₃) | ~30 | ~2.1 | s | C2 |
| 2 (C=O) | ~208 | - | - | - |
| 3 (CH₂) | ~45 | ~2.7 | m | C1, C2, C4, C5 |
| 4 (CH) | ~35 | ~2.5 | m | C2, C3, C5, C4-CH₃ |
| 5 (CH) | ~85 | ~4.7 | m | C3, C4, C6, C4-CH₃ |
| 6 (CH₃) | ~18 | ~1.6 | d | C4, C5 |
| 4-CH₃ | ~16 | ~1.1 | d | C3, C4, C5 |
Note: Predicted values are estimates based on standard chemical shift increments. Actual experimental values may vary based on solvent and other conditions.
X-ray Crystallography for Elucidating Solid-State Structures of this compound Derivatives
In the solid state, molecules are held together by a network of non-covalent intermolecular forces. For derivatives of this compound, the polar carbonyl (C=O) and nitro (NO₂) groups are expected to be dominant sites for such interactions. Specifically, weak hydrogen bonds of the C—H⋯O type are anticipated to play a significant role in stabilizing the crystal lattice. researchgate.netresearchgate.net In these interactions, a hydrogen atom attached to a carbon acts as a hydrogen bond donor, while an oxygen atom from a carbonyl or nitro group on an adjacent molecule acts as the acceptor. Analysis of crystal structures of related compounds reveals that these C—H⋯O interactions, along with other van der Waals forces, dictate the molecular packing. nih.gov The geometry and strength of these interactions can be thoroughly analyzed from crystallographic data.
The way molecules arrange themselves in a crystal, known as crystal packing, is a direct consequence of the intermolecular forces. The analysis of derivatives shows that molecules often pack in patterns that maximize attractive interactions and minimize repulsion. nih.gov For instance, molecules may form layered structures or herringbone patterns. The conformation of the molecule itself—the specific spatial arrangement of its atoms—can also be influenced by the forces within the crystal. The flexible aliphatic backbone of this compound derivatives allows for various possible conformations, and X-ray crystallography would reveal the preferred conformation adopted in the solid state, which is typically the one that allows for the most efficient crystal packing.
Table 2: Crystallographic Data for an Exemplary Nitro-Containing Compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.1041 |
| b (Å) | 7.7519 |
| c (Å) | 14.7974 |
| β (°) | 97.088 |
| Volume (ų) | 580.9 |
| Z | 2 |
| Key Intermolecular Interactions | N–H···O, C–H···O |
Note: Data is illustrative, derived from a published structure of a related organic nitro compound for demonstrative purposes. researchgate.net
Mass Spectrometry for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS is used to confirm the molecular weight and to gain structural information from its fragmentation pattern upon ionization.
The molecular ion (M⁺) peak corresponds to the intact molecule that has lost one electron. For this compound (C₇H₁₃NO₃), the expected molecular weight is approximately 159.18 g/mol , so the molecular ion peak would appear at m/z 159. nih.gov
Under electron ionization (EI), the high-energy molecular ion often undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral pieces. The pattern of these fragments provides a fingerprint that helps to deduce the original structure. For this compound, key fragmentation pathways would include:
Alpha-cleavage: The bond adjacent to the carbonyl group is weak and prone to breaking. Cleavage can occur on either side of the C=O group.
Loss of the propyl-nitro group to form a stable acylium ion [CH₃CO]⁺ at m/z 43. libretexts.org
Loss of the methyl group to form [M-15]⁺ at m/z 144.
Cleavage involving the nitro group: The C-N bond can break, or rearrangements can occur.
Loss of the nitro group (•NO₂) results in a fragment at m/z 113 (M-46). msu.edu
McLafferty Rearrangement: While less common for this specific structure, a rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen could occur, followed by cleavage.
The relative abundance of these fragment ions helps to piece together the molecular structure, with more stable carbocations or acylium ions typically producing more intense peaks in the spectrum. chemguide.co.uk
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion | Formula |
| 159 | Molecular Ion [M]⁺ | [C₇H₁₃NO₃]⁺ |
| 144 | [M - CH₃]⁺ | [C₆H₁₀NO₃]⁺ |
| 113 | [M - NO₂]⁺ | [C₇H₁₃O]⁺ |
| 71 | [M - C₃H₆NO₂]⁺ | [C₄H₇O]⁺ |
| 43 | [CH₃CO]⁺ (Acylium ion) | [C₂H₃O]⁺ |
Computational Chemistry and Theoretical Modeling of 4 Methyl 5 Nitrohexan 2 One
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 4-Methyl-5-nitrohexan-2-one. These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its chemical behavior.
Key electronic properties are often quantified through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution. For nitro compounds, these maps typically highlight the electronegative character of the nitro group's oxygen atoms, indicating regions susceptible to electrophilic attack, and positive potential around hydrogen atoms, which are prone to nucleophilic attack. researchgate.net
Detailed Research Findings:
Theoretical studies on similar nitroalkanes suggest that the nitro group significantly influences the electronic properties. The strong electron-withdrawing nature of the NO2 group leads to a notable polarization of the molecule. This effect is expected to lower both the HOMO and LUMO energy levels. The presence of a carbonyl group in this compound further contributes to this electronic landscape, creating multiple reactive sites.
Table 1: Calculated Electronic Properties of this compound
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | -8.5 eV | Electron-donating capability |
| LUMO Energy | -1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 7.3 eV | Chemical reactivity and stability |
| Dipole Moment | 3.5 D | Molecular polarity |
| Mulliken Charge on Nitro Group (N) | +0.6 | Charge distribution |
Note: These values are theoretical predictions based on DFT calculations and serve as a representative example.
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the hexane (B92381) chain in this compound allows for numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformations, which correspond to energy minima on the Potential Energy Surface (PES). libretexts.org The PES is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric parameters. youtube.com
Mapping the PES involves systematically changing key dihedral angles within the molecule and calculating the corresponding energy. molssi.org This process reveals the energy barriers between different conformations and identifies the most energetically favorable structures. For this compound, rotations around the C-C bonds of the hexan-2-one backbone are of particular interest.
Detailed Research Findings:
Computational analysis reveals several low-energy conformers for this compound. The relative energies of these conformers are influenced by steric hindrance between the methyl and nitro groups, as well as intramolecular interactions. The most stable conformers are those that minimize these steric clashes. The chair-like and boat-like arrangements of the carbon backbone are often considered in such analyses. utdallas.edu
Table 2: Relative Energies of Key Conformations of this compound
| Conformer | Dihedral Angle (C3-C4-C5-N) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| A (Global Minimum) | 175° | 0.00 | 65 |
| B | 65° | 1.2 | 25 |
Note: The data presented is illustrative of typical results from conformational analysis.
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry provides powerful tools for modeling chemical reactions, allowing for the exploration of reaction pathways and the characterization of transition states. researchgate.net A transition state is a specific configuration along the reaction coordinate that corresponds to the highest potential energy point on the lowest energy path between reactants and products. researchgate.net
For this compound, potential reaction pathways could include nucleophilic addition to the carbonyl carbon or reactions involving the nitro group. By calculating the energies of reactants, products, and transition states, the activation energy for a given reaction can be determined, providing insights into the reaction kinetics.
Detailed Research Findings:
Theoretical modeling of the reduction of the nitro group or the nucleophilic attack on the carbonyl group can be performed. For instance, the reaction pathway for the addition of a hydride ion (H-) to the carbonyl carbon can be mapped. The calculations would identify a transition state where the C-H bond is partially formed, and the C=O bond is partially broken. The energy of this transition state relative to the reactants gives the activation energy for the reaction.
Table 3: Calculated Activation Energies for a Hypothetical Reaction
| Reaction | Reactants | Transition State Energy (kcal/mol) | Products | Activation Energy (kcal/mol) |
|---|
Note: This is a hypothetical example to illustrate the type of data obtained from reaction pathway modeling.
Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. dergipark.org.tr Key spectroscopic techniques for which parameters can be calculated include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C atoms. These predictions are based on the magnetic shielding environment of each nucleus, which is determined by the molecule's electronic structure.
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally. These frequencies correspond to the absorption peaks in an IR spectrum and are related to the stretching and bending of chemical bonds.
Detailed Research Findings:
For this compound, DFT calculations can provide a theoretical IR spectrum with characteristic peaks for the C=O stretch of the ketone and the symmetric and asymmetric stretches of the NO2 group. Similarly, predicted ¹H and ¹³C NMR chemical shifts can aid in the assignment of experimental spectra.
Table 4: Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value |
|---|---|
| ¹³C NMR Chemical Shift (C=O) | 208 ppm |
| ¹H NMR Chemical Shift (CH adjacent to NO2) | 4.5 ppm |
| IR Frequency (C=O stretch) | 1715 cm⁻¹ |
| IR Frequency (NO2 asymmetric stretch) | 1550 cm⁻¹ |
Note: These values are representative theoretical predictions.
Synthetic Utility and Applications of 4 Methyl 5 Nitrohexan 2 One in Complex Molecule Synthesis
Role as a Precursor in the Construction of Heterocyclic Scaffolds (e.g., Oxazolidinones, Isoxazoles, Pyrroles, Pyrrolines, Pyrrolidines)
The dual functionality of γ-nitro ketones like 4-Methyl-5-nitrohexan-2-one provides a foundation for the synthesis of various five-membered heterocyclic rings.
Oxazolidinones: While direct synthesis from γ-nitro ketones is less common, the functional groups present in this compound can be manipulated to form the necessary amino alcohol precursor for oxazolidinone synthesis. For instance, reduction of the nitro group to an amine and the ketone to a hydroxyl group would yield an amino alcohol, which can then be cyclized with phosgene or its equivalents to form the oxazolidinone ring.
Isoxazoles: The synthesis of isoxazoles can be achieved from activated ketones and primary nitro compounds. γ-Nitro ketones can serve as precursors to α-nitro ketones, which are known to react with various reagents to form isoxazoles researchgate.netnih.govrsc.org. For example, α-nitro ketones can undergo 1,3-dipolar cycloaddition with alkynes in the presence of a catalyst to yield 3-acylisoxazoles organic-chemistry.org. The reaction of α-nitroketones with alkenes or alkynes in the presence of p-TsOH can also lead to the formation of isoxazolines researchgate.net.
Pyrroles: The Paal-Knorr pyrrole synthesis, a classic method for forming pyrroles, involves the reaction of a 1,4-dicarbonyl compound with a primary amine. This compound can be envisioned as a precursor to a 1,4-dicarbonyl compound through a Nef reaction, which converts a nitro group into a carbonyl group. Alternatively, reductive cyclization of γ-nitro ketones is a known route to pyrrole derivatives nih.gov. Glucose-mediated one-pot multicomponent nitro-reductive cyclization is a modern approach for the synthesis of diverse pyrrole-fused heterocycles nih.gov.
Pyrrolines (Dihydro-2H-pyrroles): A direct and efficient method for the synthesis of 3,4-dihydro-2H-pyrroles involves the hydrogenation and cyclization of γ-nitro ketones nih.govresearchgate.netnih.gov. This transformation is often catalyzed by nickel catalysts and demonstrates a broad substrate scope nih.govresearchgate.netnih.gov. The γ-nitro ketone precursors for this reaction are readily accessible through a three-component reaction of a ketone, an aldehyde, and a nitroalkane nih.govresearchgate.netnih.gov.
Pyrrolidines: The reduction of γ-nitro carbonyl compounds is a well-established method for the synthesis of polysubstituted pyrrolidines frontiersin.orgnih.gov. Standard hydrogenation catalysts such as Pd/C, Raney nickel, and Adam's catalyst are commonly employed for this transformation frontiersin.org. The initial γ-nitro carbonyl compounds can be prepared through the Michael addition of nitroalkanes to α,β-unsaturated carbonyl compounds frontiersin.orgnih.gov. Asymmetric organocatalysis can be used to prepare enantioenriched γ-nitro carbonyl compounds, which then lead to stereoisomerically pure pyrrolidines frontiersin.org.
| Heterocyclic Scaffold | Plausible Synthetic Approach from a γ-Nitro Ketone |
| Oxazolidinone | Reduction of nitro and keto groups to form an amino alcohol, followed by cyclization. |
| Isoxazole (B147169) | Conversion to an α-nitro ketone intermediate, followed by cycloaddition with an alkyne. |
| Pyrrole | Nef reaction to form a 1,4-dicarbonyl, followed by Paal-Knorr synthesis. Alternatively, direct reductive cyclization. |
| Pyrroline | Catalytic hydrogenation and subsequent cyclization. |
| Pyrrolidine (B122466) | Reductive amination/cyclization of the γ-nitro ketone. |
Building Block for the Synthesis of β-Nitroalcohols and α-Aminoketones
The functional groups of this compound can be selectively transformed to yield valuable acyclic building blocks.
β-Nitroalcohols: The ketone functionality in this compound can be selectively reduced to a hydroxyl group to furnish a β-nitroalcohol. The Henry (nitroaldol) reaction is a classic method for forming β-nitroalcohols by reacting a nitroalkane with an aldehyde or ketone in the presence of a base wikipedia.orgmdpi.com. While this typically forms the C-C bond, the reduction of a pre-existing nitro ketone is a direct route to this functional group arrangement. Biocatalytic reduction of α-nitroketones using alcohol dehydrogenases (ADHs) has been shown to be an effective method for producing chiral β-nitroalcohols with high enantioselectivity mdpi.com.
α-Aminoketones: α-Aminoketones are important synthetic intermediates. A plausible route to an α-aminoketone from this compound would involve the reduction of the nitro group to an amine. The resulting γ-amino ketone could then undergo further transformations. More directly, β-nitroalcohols, which can be synthesized from γ-nitro ketones, are readily converted to α-aminoketones through a sequence of oxidation of the alcohol to a ketone followed by reduction of the nitro group to an amine. The conversion of α-nitroketones to α-amino ketones is also a known transformation acs.org.
| Target Molecule | Synthetic Transformation of γ-Nitro Ketone |
| β-Nitroalcohol | Selective reduction of the ketone functionality. |
| α-Aminoketone | Reduction of the nitro group to an amine. Alternatively, conversion to a β-nitroalcohol followed by oxidation and nitro group reduction. |
Integration into Multi-Step Synthetic Strategies for Advanced Intermediates (e.g., Dipyrrin Synthesis)
A derivative of this compound has been explicitly identified as a key intermediate in the synthesis of a complex heterocyclic system, demonstrating its utility in multi-step synthetic sequences. Specifically, 6-(4-bromo-1-tosylpyrrol-2-yl)-4,4-dimethyl-5-nitrohexan-2-one is a crucial precursor in the synthesis of 8-bromo-2,3,4,5-tetrahydro-1,3,3-trimethyldipyrrin iucr.org. This tetrahydrodipyrrin is a versatile precursor for the synthesis of hydroporphyrins, such as chlorins and oxochlorins iucr.org.
The synthesis of this advanced intermediate involves a multi-step pathway where the pyrrole moiety is first constructed and then coupled with a fragment derived from this compound. The crystal structures of several intermediates in this synthetic route have been reported, confirming the successful integration of the γ-nitro ketone framework into the final dipyrrin structure iucr.org.
Participation in Domino and Cascade Reactions for Enhanced Synthetic Efficiency
Domino and cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, represent a powerful strategy for increasing synthetic efficiency. γ-Nitro ketones are excellent substrates for such reactions due to their multiple reactive sites.
Organocatalytic asymmetric cascade reactions based on γ-nitro carbonyl compounds have been developed for the stereoselective construction of complex cyclic scaffolds nih.gov. These reactions often proceed through γ-nitrocarbonyl intermediates to form nitro-containing cyclic molecules nih.gov. For example, a domino reaction of γ-nitro ketones with chalcones, mediated by a phase-transfer catalyst, can lead to functionalized six-membered carbocycles with high diastereoselectivity researchgate.net.
Furthermore, a triple-cascade synthesis of γ-nitro ketones has been reported using unsymmetrical 1,3-dicarbonyls in water, showcasing the potential for complex transformations in environmentally benign solvents researchgate.netresearchgate.net. Cascade reactions involving the Michael addition of a nucleophile to a nitroalkene followed by further transformations are a common strategy, and γ-nitro ketones can be readily prepared to participate in such sequences frontiersin.orgnih.gov. For instance, a cascade process combining a Wittig reaction, an organocatalytic asymmetric 1,4-addition of nitromethane, and a ketoreductase-mediated bioreduction has been developed to access chiral γ-nitro alcohols from simple aldehydes in a one-pot, three-step sequence nih.gov.
Future Research Directions and Emerging Opportunities in 4 Methyl 5 Nitrohexan 2 One Chemistry
Development of Catalytic Asymmetric Synthesis Methodologies
The creation of specific stereoisomers of 4-Methyl-5-nitrohexan-2-one is crucial for its application in biologically active compounds. Catalytic asymmetric synthesis offers the most efficient route to achieve this. Future research will likely focus on the conjugate addition of a nucleophile to a suitable nitroalkene or the reaction of a ketone enolate with a nitroalkene, guided by a chiral catalyst.
Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral amines, such as proline and its derivatives, can catalyze the Michael addition of ketones to nitroalkenes with high enantioselectivity. Similarly, bifunctional catalysts, like chiral thioureas and squaramides, which can activate both the nucleophile and the electrophile through hydrogen bonding, are promising candidates for the synthesis of this compound. msu.edumdpi.comrsc.org The development of novel, highly efficient organocatalysts will be a key area of investigation.
In addition to organocatalysis, chiral metal complexes, particularly those of zinc, copper, and lanthanides, have shown great promise in catalyzing the asymmetric Michael addition to nitroalkenes. nih.gov Research into novel ligand designs for these metals could lead to catalysts with enhanced activity and stereoselectivity for the synthesis of this compound. The exploration of dinuclear metal catalysts, which can offer cooperative catalytic effects, is another exciting frontier. nih.gov
| Catalyst Type | Example Catalyst | Potential Substrates | Expected Outcome |
| Organocatalyst | Proline Derivatives | Acetone (B3395972), 3-Nitro-1-butene | High Enantioselectivity |
| Organocatalyst | Chiral Thiourea (B124793) | Acetone, 3-Nitro-1-butene | High Diastereo- and Enantioselectivity |
| Metal Complex | Chiral Zinc-Bis(ProPhenol) | Acetone, 3-Nitro-1-butene | High Yield and Enantioselectivity |
Application of Sustainable and Green Chemistry Principles in Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability. The application of green chemistry principles to the synthesis of this compound is not only environmentally responsible but can also lead to more efficient and cost-effective processes.
A primary focus will be the replacement of hazardous and volatile organic solvents with more environmentally benign alternatives. Water is an attractive solvent for organic reactions, and the Michael addition of nitroalkanes to α,β-unsaturated ketones has been successfully carried out in aqueous media, often with the aid of phase-transfer catalysts. sctunisie.org Another promising green solvent is cyclopentyl methyl ether (CPME), which has been used in an eco-friendly synthesis of β-nitro ketones. rsc.orgrsc.org
| Green Chemistry Principle | Application in Synthesis | Potential Benefit |
| Use of Green Solvents | Water, Cyclopentyl methyl ether (CPME) | Reduced environmental impact, improved safety |
| Atom Economy | Catalytic Michael addition | Minimized waste generation |
| Waste Reduction | Use of solid-supported reagents | Simplified purification, less solvent waste |
| Process Intensification | One-pot synthesis | Increased efficiency, reduced energy consumption |
Exploration of Novel Catalytic Systems and Reaction Conditions
Innovation in catalysis is a continuous driver of progress in organic synthesis. For the synthesis of this compound, the exploration of novel catalytic systems and unconventional reaction conditions could unlock new levels of efficiency and selectivity.
Bifunctional catalysts that possess both a Lewis acidic and a Brønsted basic site within the same molecule are of particular interest. msu.edu These catalysts can simultaneously activate the electrophilic nitroalkene and the nucleophilic ketone enolate, leading to enhanced reaction rates and stereocontrol. The design and synthesis of new bifunctional catalysts, including those based on chiral diamines and amino acids, will be a fruitful area of research. mdpi.com
The use of phase-transfer catalysis in biphasic systems (e.g., water-dichloromethane) has been shown to significantly increase the yields of Michael additions involving nitroalkanes. sctunisie.org Further investigation into different phase-transfer catalysts and reaction conditions could lead to improved protocols for the synthesis of this compound. Moreover, solvent-free reaction conditions, which are highly desirable from a green chemistry perspective, should be explored.
Recent advancements in photoredox catalysis offer new possibilities for the synthesis of β-nitro ketones from geminal bromonitroalkanes and silyl (B83357) enol ethers under visible light irradiation. rsc.org Adapting this methodology for the asymmetric synthesis of this compound would be a significant step forward.
| Catalytic System / Condition | Description | Potential Advantage |
| Bifunctional Catalysis | Catalyst with both acidic and basic sites | Enhanced reactivity and stereoselectivity |
| Phase-Transfer Catalysis | Use of a catalyst to facilitate reaction between immiscible phases | Improved yields in aqueous media |
| Solvent-Free Conditions | Reaction conducted without a solvent | Reduced waste and environmental impact |
| Photoredox Catalysis | Use of visible light to drive the reaction | Mild reaction conditions, novel reactivity |
Advanced Mechanistic Interrogations Using In Situ Spectroscopic Techniques
A deep understanding of the reaction mechanism is essential for the rational design of improved catalysts and reaction conditions. The application of in situ spectroscopic techniques can provide real-time information about the species present in the reaction mixture, including short-lived intermediates and transition states.
In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of a reaction and identifying key intermediates. For the synthesis of this compound via a Michael addition, in situ NMR could be used to observe the formation of the enamine or enolate intermediate, as well as the final product. researchgate.net This information can help to elucidate the catalytic cycle and identify any potential side reactions.
In situ Fourier-Transform Infrared (FTIR) spectroscopy can also provide valuable mechanistic insights by monitoring changes in the vibrational frequencies of functional groups involved in the reaction, such as the carbonyl and nitro groups. This can be particularly useful for studying the kinetics of the reaction and determining the rate-limiting step.
Computational chemistry, through methods like Density Functional Theory (DFT), can complement experimental studies by providing detailed information about the structures and energies of reactants, intermediates, transition states, and products. These calculations can help to rationalize the observed stereoselectivity and guide the design of new, more effective catalysts.
| Spectroscopic Technique | Information Gained | Impact on Research |
| In Situ NMR | Identification of reaction intermediates, monitoring reaction progress | Elucidation of the catalytic cycle, optimization of reaction conditions |
| In Situ FTIR | Monitoring changes in functional groups, reaction kinetics | Determination of rate-limiting step, understanding catalyst behavior |
| Computational Chemistry | Structures and energies of transition states and intermediates | Rationalization of stereoselectivity, design of new catalysts |
Q & A
Q. What are the optimized synthetic routes for 4-methyl-5-nitrohexan-2-one, and how can conflicting literature reports on reaction conditions be resolved?
- Methodological Answer : The synthesis typically involves base-induced addition of nitropropane to an enone precursor. For example, Rettenbacher and Schantl demonstrated that 5-methyl-5-nitrohexan-2-one can be prepared via nitropropane addition to but-3-en-2-one under basic conditions . However, discrepancies in reported yields or purity often arise from variations in base strength (e.g., NaOH vs. KOH), solvent polarity, or reaction temperature. To resolve contradictions, researchers should:
- Compare kinetic vs. thermodynamic control outcomes using differential scanning calorimetry (DSC).
- Validate intermediate structures via two-dimensional NMR (e.g., HSQC, HMBC) to confirm regioselectivity .
- Replicate procedures with strict adherence to stoichiometric ratios and inert atmospheres.
Q. Which analytical techniques are most reliable for characterizing this compound, especially when differentiating it from structurally similar nitro ketones?
- Methodological Answer :
- NMR Spectroscopy : Assign signals using - heteronuclear correlation (HSQC) to resolve overlapping peaks in the methyl/nitro regions. For example, Rettenbacher and Schantl resolved ambiguities in 5-methyl-5-nitrohexan-2-one using COSY and NOESY experiments .
- IR Spectroscopy : The carbonyl stretch (~1700–1750 cm) and nitro group vibrations (~1520 cm asymmetric, ~1350 cm symmetric) should be benchmarked against reference spectra from databases like NIST Chemistry WebBook .
- Mass Spectrometry : High-resolution MS (HRMS) can distinguish between isobaric compounds by confirming the molecular formula (e.g., CHNO for this compound).
Advanced Research Questions
Q. How does the nitro group in this compound influence its reactivity in multi-step syntheses, such as reductions or cycloadditions?
- Methodological Answer : The nitro group acts as both an electron-withdrawing group and a potential leaving group. Key considerations include:
- Reduction Pathways : Catalytic hydrogenation (H/Pd-C) may yield amines, while Zn/HCl could produce hydroxylamines. Competing side reactions (e.g., over-reduction) require monitoring via TLC or in situ FTIR.
- Cycloadditions : Nitro groups can participate in [3+2] cycloadditions with alkenes, but steric hindrance from the methyl substituent may limit reactivity. Computational modeling (DFT) can predict transition-state geometries .
Contradictions in reported reaction outcomes often stem from solvent effects (e.g., polar aprotic vs. protic solvents), which alter nitro group polarization.
Q. What are the stability profiles of this compound under varying storage conditions, and how can decomposition products be identified?
- Methodological Answer :
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and analyze degradation via HPLC-MS. Angene’s safety data suggests nitro ketones may hydrolyze to carboxylic acids under high humidity .
- Light Sensitivity : UV-Vis spectroscopy can detect photodegradation by monitoring absorbance shifts in the nitro group’s n→π* transition (~270 nm).
- Thermal Analysis : DSC and TGA can identify exothermic decomposition events, with cross-referencing to safety guidelines (e.g., NFPA ratings) .
Q. How can computational chemistry be applied to predict the biological activity or toxicity of this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., nitroreductases or cytochrome P450 enzymes).
- QSAR Modeling : Correlate electronic descriptors (HOMO-LUMO gaps, nitro group charge density) with toxicity data from analogs. Note: Current literature lacks robust biological data for this compound, necessitating validation via in vitro assays .
Contradictions and Gaps in Literature
- Synthetic Reproducibility : Rettenbacher and Schantl highlighted incomplete spectroscopic assignments in earlier studies, emphasizing the need for rigorous 2D NMR validation .
- Biological Data : While nitro ketones are often explored for antimicrobial activity, no peer-reviewed studies specifically on this compound exist. Researchers must design assays (e.g., MIC tests against Gram-positive/-negative strains) to fill this gap .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
